molecular formula C34H46N2O8 B605514 Ansatrienin A3 CAS No. 85819-31-4

Ansatrienin A3

Cat. No. B605514
CAS RN: 85819-31-4
M. Wt: 610.74
InChI Key: JBNJKAJZJDHYFN-GGUJMODJSA-N
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Description

Ansatrienin A3 is a minor component of the ansamycin complex produced by Streptomyces collinus.

Scientific Research Applications

  • Biosynthesis Insights :

    • Ansatrienin A (mycotrienin) is synthesized in Streptomyces collinus, involving complex biochemical pathways. The ansa ring's m-C7N unit is derived from 3-amino-5-hydroxybenzoic acid, while shikimic acid contributes to the cyclohexanecarboxylic acid moiety. Methionine is the source of the methoxy group through transmethylation. Notably, the D-alanine component is directly sourced from D-alanine rather than L-alanine (Wu et al., 1987).
    • The assembly of the ansatrienin side chain involves a modular nonribosomal peptide synthetase (NRPS), AstC, and an N-acyltransferase, AstF1. AstC efficiently catalyzes the transfer of D-alanine to ansatrienins, while AstF1 attaches the cyclohexanoyl group. This reveals the diverse biosynthetic potential for creating novel ansatrienin variants (Shi et al., 2016).
  • Potential Therapeutic Applications :

    • Ansatrienins have shown significant anti-fungal activity, with ansatrienin A and B being prominent examples. These compounds belong to the ansamycin antibiotics class, characterized by a unique ansa bridge with an isolated triene part and an N-cyclohexylcarbonyl-alanine side chain (Weber et al., 1981).
    • The diversity in polyketide chains, such as those in ansatrienins, is augmented by deleting tailoring genes in their biosynthesis. This flexibility in the biosynthetic process suggests potential for developing diverse ansatrienin derivatives with varied therapeutic properties (Wang et al., 2018).
  • Gene Cluster Identification for Biosynthesis :

    • Identifying gene clusters involved in the biosynthesis of ansatrienin A and related compounds allows for exploration in genetic engineering and synthetic biology for pharmaceutical applications. For instance, the identification of a cyclohexylcarbonyl CoA biosynthetic gene cluster in Streptomyces collinus has implications for the production of other important polyketides (Cropp et al., 2000).
  • Regulatory Mechanisms in Biosynthesis :

    • The AstG1 gene, a part of the Large-ATP-binding regulators of the LuxR family, positively controls the production of ansatrienins. Understanding such regulatory mechanisms is crucial for manipulating and optimizing the production of ansatrienins for therapeutic uses (Xie et al., 2015).

properties

CAS RN

85819-31-4

Product Name

Ansatrienin A3

Molecular Formula

C34H46N2O8

Molecular Weight

610.74

IUPAC Name

(6E,8E,10E,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl (3-methylbutanoyl)alaninate

InChI

InChI=1S/C34H46N2O8/c1-21(2)17-30(38)35-24(5)34(42)44-29-16-11-9-7-8-10-15-27(43-6)20-31(39)36-28-19-26(37)18-25(33(28)41)14-12-13-22(3)32(40)23(29)4/h7-11,13,15,18-19,21,23-24,27,29,32,40H,12,14,16-17,20H2,1-6H3,(H,35,38)(H,36,39)/b8-7+,11-9+,15-10+,22-13-

InChI Key

JBNJKAJZJDHYFN-GGUJMODJSA-N

SMILES

COC1CC(NC2=CC(C=C(C2=O)CC/C=C(C(C(C(OC(C(NC(CC(C)C)=O)C)=O)C/C=C/C=C/C=C/1)C)O)/C)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ansatrienin A3; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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